tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
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Overview
Description
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound is characterized by its tert-butyl group and a dioxolane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Various nucleophiles, solvents like acetone or ethanol.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile used, various substituted products.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
The compound may be used in biological studies to investigate the effects of esters on biological systems. Its interactions with enzymes and other biomolecules can provide insights into metabolic pathways.
Medicine
In medicine, esters like this compound are explored for their potential therapeutic properties. They may be used in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients.
Industry
Industrially, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant aroma makes it a valuable ingredient in perfumery and flavoring agents.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of carboxylic acids and alcohols. The pathways involved in these reactions are crucial for understanding its effects on living organisms.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A simple ester with similar functional groups but lacking the dioxolane ring.
Ethyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is unique due to the presence of both the tert-butyl group and the dioxolane ring. This combination imparts distinct chemical properties, making it valuable in various applications.
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)15-8(12)6-7-9(13)16-11(4,5)14-7/h7H,6H2,1-5H3 |
InChI Key |
MEHKDRCBPQJMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(=O)O1)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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